Cas no 1706445-04-6 (5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine)
![5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine structure](https://www.kuujia.com/scimg/cas/1706445-04-6x500.png)
5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine Chemical and Physical Properties
Names and Identifiers
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- 5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine
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- Inchi: 1S/C18H19N3O3/c1-3-22-16-10-13(17-20-21-18(19)24-17)8-9-15(16)23-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H2,19,21)
- InChI Key: AJCQOFWIIIRUKH-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(OCC3=CC=CC=C3C)C(OCC)=C2)=NN=C1N
5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508126-1g |
5-(3-Ethoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine |
1706445-04-6 | 97% | 1g |
$735 | 2023-02-17 |
5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine Related Literature
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Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
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Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine
Comprehensive Overview of 5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine (CAS No. 1706445-04-6)
5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine, identified by its CAS number 1706445-04-6, is a specialized organic compound belonging to the [1,3,4]oxadiazole family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The presence of both ethoxy and benzyloxy substituents enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its amine functional group, which can be further modified to develop novel derivatives with enhanced properties.
In recent years, the demand for heterocyclic compounds like 5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine has surged, driven by their applications in drug discovery and material science. A trending topic in this domain is the exploration of oxadiazole-based scaffolds for targeting enzyme inhibition and receptor modulation. For instance, studies have highlighted the potential of such compounds in addressing oxidative stress-related disorders and inflammatory conditions, aligning with the growing focus on precision medicine. Additionally, the compound’s CAS registry number 1706445-04-6 ensures traceability and compliance with regulatory standards, a critical factor for industries prioritizing sustainability and safety.
The synthesis of 5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine typically involves multi-step reactions, including cyclization and functional group protection strategies. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and efficiency, reflecting the industry’s shift toward green chemistry. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its purity and structural integrity, which are essential for reproducibility in research. These methodologies resonate with the increasing use of AI-driven molecular design tools, a hot topic among chemists seeking to accelerate high-throughput screening.
From a commercial perspective, CAS 1706445-04-6 is often listed by suppliers specializing in fine chemicals and custom synthesis. Its applications extend beyond pharmaceuticals to include organic electronics and catalysis, where its electron-rich oxadiazole core contributes to charge transport properties. This versatility has sparked discussions on platforms like ResearchGate and PubMed, where scientists debate optimal synthetic routes and bioactivity profiles. Furthermore, the compound’s relevance to drug repurposing initiatives—a popular strategy in post-pandemic research—underscores its enduring value in innovation.
In summary, 5-[3-Ethoxy-4-(2-methyl-benzyloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine (1706445-04-6) exemplifies the intersection of structural complexity and functional adaptability in modern chemistry. Its alignment with trends such as computational drug design and sustainable synthesis positions it as a compound of enduring interest. As research continues to unravel its full potential, this molecule is poised to play a pivotal role in advancing both therapeutic and technological breakthroughs.
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